molecular formula C35H38F2N8O4 B1681438 Saperconazol CAS No. 110588-57-3

Saperconazol

Cat. No. B1681438
M. Wt: 672.7 g/mol
InChI Key: HUADITLKOCMHSB-ZPGVKDDISA-N
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Description

Saperconazole is a compound with the molecular formula C35H38F2N8O4 . It is a broad-spectrum antifungal triazole with strong antiaspergillus activity .


Synthesis Analysis

The synthesis of Saperconazole involves the inhibition of ergosterol synthesis, which coincides with an accumulation of 14-methylated sterols .


Molecular Structure Analysis

The molecular structure of Saperconazole is complex, with multiple functional groups. It includes a triazole ring, which is common in many antifungal agents .


Physical And Chemical Properties Analysis

Saperconazole has a density of 1.4±0.1 g/cm3, a boiling point of 812.5±75.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . It has a molar refractivity of 179.9±0.5 cm3, and a polar surface area of 101 Å2 .

Scientific Research Applications

Antifungal Efficacy

Saperconazole, a broad-spectrum antifungal triazole, has demonstrated potent in vitro activity against various fungal species including Aspergillus spp., Candida spp., and dermatophyte fungi. Studies have shown its effectiveness in inhibiting fungal growth, particularly noted for its strong activity against Aspergillus spp. and dermatophytes. This includes the inhibition of hyphal branch formation in Candida albicans at nanomolar concentrations, showcasing its potential for treating fungal infections (Odds, 1989); (Meerpoel et al., 2010).

Mode of Action

Saperconazole acts as a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in fungi. It interferes with the synthesis of ergosterol, a key component of the fungal cell membrane, leading to fungal cell lysis and death. This selectivity makes it a promising candidate for antifungal therapies, as it targets the fungal cells while having minimal effects on human cells (Vanden Bossche et al., 1990).

Treatment of Invasive Aspergillosis

Saperconazole has been studied for its effectiveness in treating invasive aspergillosis, a serious infection caused by Aspergillus fungi. It has shown efficacy in both normal and immunocompromised animals, indicating its potential for use in diverse patient populations. Its activity was maintained even when the onset of treatment was delayed, suggesting its utility in late-stage interventions (Van Cutsem et al., 1989).

Potential in Ocular Pharmacokinetics

The ocular pharmacokinetics of saperconazole have been evaluated, suggesting its potential as an agent against keratomycoses, a fungal infection of the cornea. Its ability to achieve therapeutic levels in ocular tissues makes it a candidate for treating fungal eye infections (O'day et al., 1992).

Efficacy in Systemic Murine Aspergillosis

Saperconazole has also been effective in systemic murine aspergillosis, showing promising results in reducing infection and improving survival rates in mice infected with Aspergillus fungi. This further supports its potential use in systemic fungal infections (Hanson et al., 1995).

Safety And Hazards

Saperconazole should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, appropriate first aid measures should be taken .

properties

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUADITLKOCMHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869535
Record name 2-(Butan-2-yl)-4-(4-{4-[4-({2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saperconazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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